molecular formula C18H21ClO6 B1262406 Oxacyclododecindione

Oxacyclododecindione

Cat. No. B1262406
M. Wt: 368.8 g/mol
InChI Key: CKSXTSLBLCBNFG-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxacyclododecindione is a natural product found in Exserohilum rostratum with data available.

Scientific Research Applications

Potential Therapeutic Substance in Lupus-Associated Kidney Disease

Oxacyclododecindione (Oxa), a macrocyclic lactone from Exserohilum rostratum, shows promise as a transcription inhibitor of proinflammatory and profibrotic genes. In studies on MRL-Fas(lpr) mice, a model of systemic lupus erythematosus, Oxa treatment reduced the expression of inflammatory cytokines and chemokines in the kidney. It also decreased immune cell infiltration and the frequency of activated proinflammatory T cells, leading to amelioration of kidney disease indicators like proteinuria and IgG deposition (Henke et al., 2014).

Anti-Inflammatory Macrolactones Synthesis

Research on synthetic approaches to oxacyclododecindione-type macrolactones, noted for their potent anti-inflammatory activity, includes various methods such as carbonylative ring closure, hydroacylation, ring-closing metathesis with double bond isomerization, and strategy involving ring-closing metathesis/unsaturation. One approach enabled the preparation of a bioactive analogue of 14-deoxyoxacyclododecindione, highlighting the molecule's therapeutic potential in chronic inflammatory diseases (Tauber et al., 2015).

Absolute Configuration and Anti-Inflammatory Activities

The absolute configuration of oxacyclododecindione-type macrolactones was determined through X-ray crystallography, revealing a surprising switch (14S,15R). The biological activities of both enantiomers of 14-deoxyoxacyclododecindione were investigated, showing significant anti-inflammatory effects even at nanomolar concentrations. This finding is crucial for understanding the molecule's mechanism of action and its potential application in treating inflammation-related conditions (Tauber et al., 2016).

Novel Inhibitor of IL-4 Signaling

Oxacyclododecindione has been identified as a novel inhibitor of IL-4 mediated signal transduction. Isolated from Exserohilum rostratum, this compound blocks the binding of activated STAT6 transcription factors to DNA, inhibiting IL-4 induced expression of specific genes. This unique mechanism of action offers a new pathway for therapeutic intervention in diseases where IL-4 plays a key role (Erkel et al., 2008).

properties

Product Name

Oxacyclododecindione

Molecular Formula

C18H21ClO6

Molecular Weight

368.8 g/mol

IUPAC Name

(9E)-16-chloro-6,13,15-trihydroxy-5,6,10-trimethyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione

InChI

InChI=1S/C18H21ClO6/c1-9-5-4-6-18(3,24)10(2)25-14(22)7-11-15(17(9)23)12(20)8-13(21)16(11)19/h5,8,10,20-21,24H,4,6-7H2,1-3H3/b9-5+

InChI Key

CKSXTSLBLCBNFG-WEVVVXLNSA-N

Isomeric SMILES

CC1C(CC/C=C(/C(=O)C2=C(CC(=O)O1)C(=C(C=C2O)O)Cl)\C)(C)O

Canonical SMILES

CC1C(CCC=C(C(=O)C2=C(CC(=O)O1)C(=C(C=C2O)O)Cl)C)(C)O

synonyms

oxacyclododecindione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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